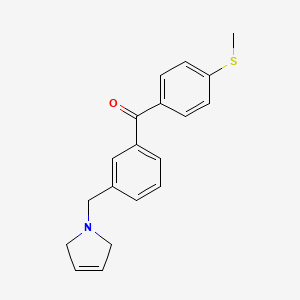

3-(3-吡咯啉甲基)-4'-硫代甲基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that could be relevant to the synthesis and properties of similar benzophenone derivatives. For instance, the synthesis of polyfunctionalized pyrroles and thiophenes is described, which could be related to the pyrrolinomethyl and thiomethyl groups in the target compound . Additionally, the study of dibenzothienopyrrolo[3,2-b]pyrrole provides insights into the properties of compounds with pyrrole and thiophene moieties .

Synthesis Analysis

The synthesis of related compounds involves the use of imidazo[1,5-a]pyridine carbene-derived zwitterions reacting with electron-deficient alkynes to produce polyfunctionalized pyrroles and thiophenes . This method could potentially be adapted for the synthesis of 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone by choosing appropriate starting materials and reaction conditions. The synthesis of dibenzothienopyrrolo[3,2-b]pyrrole also involves the formation of pyrrole rings, which could provide a basis for synthesizing the pyrrolinomethyl group in the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone can be complex, with the presence of multiple fused aromatic rings affecting the π conjugation and electronic properties . The angular arrangement of these rings can lead to interesting electrochemical behavior, which could also be expected in the target compound due to its potential aromatic and heterocyclic components.

Chemical Reactions Analysis

The reactivity of thiobenzophenone derivatives with diazomethane has been studied, leading to the formation of thiadiazoline and subsequent generation of reactive intermediates that can undergo cycloadditions with multiple bonds . This suggests that the thiomethyl group in the target compound could also exhibit interesting reactivity, potentially participating in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by the presence of functional groups and the overall molecular structure. For example, the degradation of 2,4,4'-trihydroxybenzophenone by persulfate activated with nitrogen-doped carbonaceous materials indicates that the substitution pattern on the benzophenone core can affect its reactivity and degradation pathways . This could be relevant for understanding the stability and reactivity of 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone.

科学研究应用

在聚合物化学中的应用

3-(3-吡咯啉甲基)-4'-硫代甲基苯甲酮等化合物的一个关键应用是在聚合物化学中。一项研究展示了使用硫醇-烯烃加成将各种侧基(包括咔唑、二硝基苯甲酸酯、苯酚、吡啶和 4-氰基-4'-烷氧基联苯)接枝到聚丁二烯上。这个涉及受保护硫醇的过程产生了具有不同性质的功能性聚合物。合成方案以其清洁性和可扩展性著称,表明具有广泛的工业应用潜力 (R. David & J. Kornfield, 2008)。

在材料科学中的应用

在材料科学中,材料在分子水平上的结构化和功能化至关重要。研究表明,3-(3-吡咯啉甲基)-4'-硫代甲基苯甲酮及其衍生物可以成为该领域的工具。例如,关于通过原位缩聚接枝气相生长碳纳米纤维的研究表明,这些化合物具有创造具有特定理想性质的新型材料的潜力 (Jong‐Beom Baek, Christopher B. Lyons, & Loon-Seng Tan, 2004)。

在合成化学中的应用

3-(3-吡咯啉甲基)-4'-硫代甲基苯甲酮等化合物在合成化学中也至关重要,尤其是在复杂分子的合成中。研究说明了它们在合成各种杂环化合物中的作用,表明它们在药物和其他生物活性化合物开发中的多功能性和实用性 (K. Baheti, S. B. Kapratwar, & S. V. Kuberkar, 2002)。

安全和危害

未来方向

属性

IUPAC Name |

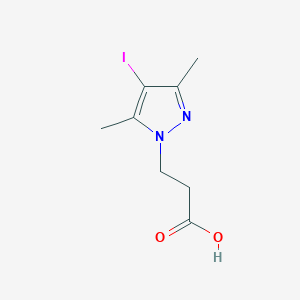

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKXQQZNLSQUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643477 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone | |

CAS RN |

898789-92-9 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)